Ethyl benzamido(carbamothioylamino)acetate
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Overview
Description
Ethyl benzamido(carbamothioylamino)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature as well as in various industrial applications. This compound is characterized by the presence of both amide and thioamide functional groups, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl benzamido(carbamothioylamino)acetate typically involves the reaction of ethyl chloroacetate with benzamidine and thiourea. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction conditions usually include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl benzamido(carbamothioylamino)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.
Substitution: The amide and thioamide groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent for the reduction of esters and amides.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Corresponding amine.
Substitution: Various substituted amides and thioamides.
Scientific Research Applications
Ethyl benzamido(carbamothioylamino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl benzamido(carbamothioylamino)acetate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but it is believed that the compound may interfere with cellular processes by binding to key biomolecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester commonly used as a solvent.
Benzamide: An amide derivative of benzoic acid.
Thiourea: A compound containing a thioamide group.
Uniqueness
Ethyl benzamido(carbamothioylamino)acetate is unique due to the presence of both amide and thioamide functional groups, which impart distinct chemical and biological properties
Properties
CAS No. |
62758-33-2 |
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Molecular Formula |
C12H15N3O3S |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
ethyl 2-benzamido-2-(carbamothioylamino)acetate |
InChI |
InChI=1S/C12H15N3O3S/c1-2-18-11(17)9(15-12(13)19)14-10(16)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,14,16)(H3,13,15,19) |
InChI Key |
XNNIKCWTWFDPML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(NC(=O)C1=CC=CC=C1)NC(=S)N |
Origin of Product |
United States |
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